5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed examination of the steps required to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or solvents used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the exact arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, which can provide valuable information about its chemical properties and potential uses.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions.Scientific Research Applications
1. Synthesis and Structural Analysis
- Synthesis Approaches : This compound is often synthesized through various chemical reactions, such as cyclization of thioamide with 2-chloroacetoacetate or condensation reactions with other organic compounds. These processes are crucial in creating the desired molecular structure and properties (Tang Li-jua, 2015).
- Structural Characterization : The characterization of such compounds typically involves spectroscopic techniques like Infrared (IR), 1H NMR, and Mass Spectroscopy. These methods help in establishing the chemical structure and confirming the synthesis outcomes (Tang Li-jua, 2015).
2. Biological Evaluation and Potential Therapeutic Uses
- Antimicrobial Evaluation : Compounds with similar structures have been tested for their antimicrobial properties. They show potential in inhibiting the growth of microorganisms like Proteus vulgaris and Pseudomonas aeruginosa (S. Kolisnyk et al., 2015).
- Anticancer Activity : Some derivatives of similar compounds have been synthesized and tested for their antitumor activity, showing significant inhibitory effects on the growth of human tumor cells (Y. Ostapiuk et al., 2017).
3. Chemical Reactivity and Derivative Formation
- Heterocyclic Synthesis : This compound is used in the synthesis of various heterocyclic compounds, which are valuable in medicinal chemistry for their diverse biological activities (R. Mohareb et al., 2004).
- Derivative Compounds : Derivatives of this compound have been explored for various applications, including luminescent sensory materials, highlighting their potential in environmental contaminant detection (Yang Zhao et al., 2017).
Safety And Hazards
This would involve studying any potential risks associated with handling or using the compound, such as toxicity or flammability.
Future Directions
This would involve speculating on potential future research directions, such as new synthetic methods, potential applications, or further studies to better understand the compound’s properties.
properties
IUPAC Name |
5-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S3/c1-24-12-4-5-13-15(9-12)26-18(20-13)21(10-11-3-2-8-23-11)17(22)14-6-7-16(19)25-14/h4-7,9,11H,2-3,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJZPSMBRDTITH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.